

## Comparative Guide to TAIRE Family Kinase Inhibitors: JA397 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **JA397**, a potent and selective inhibitor of the TAIRE family of cyclin-dependent kinases (CDK14-18), and its potential alternative, FMF-04-159-2. The TAIRE family, comprising the PFTAIRE (CDK14, CDK15) and PCTAIRE (CDK16, CDK17, CDK18) subfamilies, is implicated in various cellular processes, including cell cycle regulation and key signaling pathways, making its members attractive targets for therapeutic development.

## **Executive Summary**

**JA397** is a chemical probe developed as a potent and selective inhibitor of the TAIRE kinase family with cellular activity. FMF-04-159-2 is another tool compound that exhibits pan-TAIRE kinase inhibition. This guide summarizes the available quantitative data on their biochemical and cellular potency, selectivity, and provides an overview of the experimental methodologies used to generate this data.

## **Quantitative Data Comparison**

The following tables summarize the reported potency of **JA397** and FMF-04-159-2 against the TAIRE family kinases. It is important to note that the data for each compound were generated in separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.



Table 1: In Vitro Potency of TAIRE Family Inhibitors

| Compound         | Target                   | Assay Type               | IC50 / EC50<br>(nM) | Negative/Re<br>versible<br>Control | Control<br>IC50/EC50<br>(nM) |
|------------------|--------------------------|--------------------------|---------------------|------------------------------------|------------------------------|
| JA397            | CDK14                    | NanoBRET<br>(lysed mode) | 27.1[1]             | JA314                              | -                            |
| CDK15            | NanoBRET<br>(lysed mode) | 252[1]                   | JA314               | -                                  |                              |
| CDK16            | NanoBRET<br>(lysed mode) | 39.0[1]                  | JA314               | 4165 (against<br>CDK16)[1]         |                              |
| CDK17            | NanoBRET<br>(lysed mode) | 77.2[1]                  | JA314               | -                                  |                              |
| CDK18            | NanoBRET<br>(lysed mode) | 172[1]                   | JA314               | -                                  |                              |
| FMF-04-159-<br>2 | CDK14                    | Kinase<br>Activity       | 88[2]               | FMF-04-159-<br>R                   | 140                          |
| CDK16            | Kinase<br>Activity       | 10[2]                    | FMF-04-159-<br>R    | 6                                  |                              |

Table 2: Cellular Potency of TAIRE Family Inhibitors



| Compound    | Target   | Assay Type | IC50 / EC50<br>(nM) | Negative/Re<br>versible<br>Control | Control<br>IC50/EC50<br>(nM) |
|-------------|----------|------------|---------------------|------------------------------------|------------------------------|
| JA397       | CDK14    | NanoBRET   | 72.1[1]             | JA314                              | -                            |
| CDK15       | NanoBRET | 307[1]     | JA314               | -                                  |                              |
| CDK16       | NanoBRET | 33.4[1]    | JA314               | -                                  |                              |
| CDK17       | NanoBRET | 21.2[1]    | JA314               | -                                  |                              |
| CDK18       | NanoBRET | 121[1]     | JA314               | -                                  |                              |
| FMF-04-159- | CDK14    | NanoBRET   | 40[2]               | FMF-04-159-<br>R                   | 563                          |
| CDK2        | NanoBRET | 256[2]     | FMF-04-159-<br>R    | 493                                |                              |

## **Kinome Selectivity**

Both **JA397** and FMF-04-159-2 have been profiled for their selectivity across the kinome.

- **JA397** was found to be selective in an in vitro kinase panel of 340 wild-type kinases at a concentration of 1  $\mu$ M.[1]
- FMF-04-159-2 also exhibits a TAIRE kinase-biased selectivity profile.[3] However, it shows off-target activity against CDK2.[2][3]

# Experimental Protocols NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a proximity-based assay that can be performed in live cells to quantify compound binding to a specific target protein.[4]

#### General Workflow:

• Cell Preparation: HEK293 cells are transiently co-transfected with a vector expressing the target kinase fused to NanoLuc® luciferase and a vector for the corresponding cyclin.[5] The







cells are then seeded into multi-well plates.

- Compound Treatment: The cells are pre-treated with the NanoBRET<sup>™</sup> Tracer K-10, followed by the addition of the test compound (e.g., JA397 or FMF-04-159-2) at various concentrations.[5]
- BRET Measurement: The plate is incubated, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a plate reader. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-tagged kinase.
- Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in the BRET signal.[5]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JA397 | Structural Genomics Consortium [thesgc.org]
- 2. FMF-04-159-2 | CDK5 Subfamily | Tocris Bioscience [tocris.com]
- 3. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Comparative Guide to TAIRE Family Kinase Inhibitors: JA397 and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862155#reproducibility-of-published-data-on-ja397]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com